molecular formula C9H10F7I B13831577 cis-1-(Heptafluoropropyl)-2-iodocyclohexane

cis-1-(Heptafluoropropyl)-2-iodocyclohexane

Cat. No.: B13831577
M. Wt: 378.07 g/mol
InChI Key: OPDPCHBOZHWKOZ-RITPCOANSA-N
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Description

cis-1-(Heptafluoropropyl)-2-iodocyclohexane: is a chemical compound with the molecular formula C9H10F7I and a molecular weight of 378.07 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an iodine atom and a heptafluoropropyl group in a cis configuration. It is primarily used in research settings and has various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Heptafluoropropyl)-2-iodocyclohexane typically involves the iodination of a cyclohexane derivative. One common method includes the reaction of a cyclohexane precursor with iodine and a fluorinated alkyl group under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: cis-1-(Heptafluoropropyl)-2-iodocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chlorine can yield cis-1-(Heptafluoropropyl)-2-chlorocyclohexane .

Mechanism of Action

The mechanism by which cis-1-(Heptafluoropropyl)-2-iodocyclohexane exerts its effects involves its interaction with specific molecular targets. The heptafluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The iodine atom can participate in various chemical reactions, facilitating the formation of new compounds or modifying existing ones .

Comparison with Similar Compounds

  • cis-1-Chloro-2-(heptafluoropropyl)cyclohexane
  • cis-1-Bromo-2-(heptafluoropropyl)cyclohexane
  • cis-1-Fluoro-2-(heptafluoropropyl)cyclohexane

Comparison: cis-1-(Heptafluoropropyl)-2-iodocyclohexane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity compared to chlorine, bromine, and fluorine result in different chemical behavior and reactivity patterns .

Properties

Molecular Formula

C9H10F7I

Molecular Weight

378.07 g/mol

IUPAC Name

(1S,2S)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane

InChI

InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6+/m1/s1

InChI Key

OPDPCHBOZHWKOZ-RITPCOANSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I

Canonical SMILES

C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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